molecular formula C16H24BN3O6 B596697 tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1310383-54-0

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No. B596697
CAS RN: 1310383-54-0
M. Wt: 365.193
InChI Key: GQPDGGUXIJOLNX-UHFFFAOYSA-N
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Description

Synthesis Analysis


Molecular Structure Analysis

Additionally, X-ray diffraction (XRD) confirms the single crystal structure, and density functional theory (DFT) calculations validate the optimized molecular geometry. The agreement between DFT-calculated values and experimental XRD data supports the reliability of the molecular structure .


Chemical Reactions Analysis

  • Suzuki–Miyaura Reaction : A common method to introduce aryl or heteroaryl groups at the C5 position of indazole derivatives. This reaction could lead to further modifications of the indazole structure .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of various organic molecules. Its dioxaborolane moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals .

Drug Discovery

The pyridine and carbamate groups present in the compound make it a valuable precursor in the development of drug candidates. It can be used to synthesize compounds with potential anticancer , antiviral , and anti-inflammatory properties, as these functional groups are commonly found in bioactive molecules .

Material Science

In material science, the compound’s boron-containing structure is of interest for the creation of boron-doped materials. These materials have applications in semiconductors , optoelectronics , and as catalysts for various chemical reactions .

Agricultural Chemistry

The nitro group of the compound can be leveraged in the synthesis of agrochemicals . It could be used to develop new pesticides or herbicides, contributing to the enhancement of crop protection strategies .

Photovoltaic Research

Due to its electronic properties, this compound could be used in the development of organic photovoltaic cells . The dioxaborolane group, in particular, may be involved in the creation of electron-donating materials, which are crucial for efficient energy conversion .

Chemical Engineering

In chemical engineering, the compound can be used to design sensors or indicators due to its potential reactivity with other substances. This could lead to advancements in the detection of environmental pollutants or the development of novel analytical techniques .

properties

IUPAC Name

tert-butyl N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BN3O6/c1-14(2,3)24-13(21)19-12-11(20(22)23)8-10(9-18-12)17-25-15(4,5)16(6,7)26-17/h8-9H,1-7H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPDGGUXIJOLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694496
Record name tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

CAS RN

1310383-54-0
Record name Carbamic acid, N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310383-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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